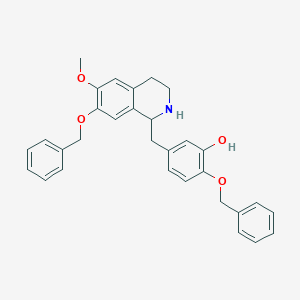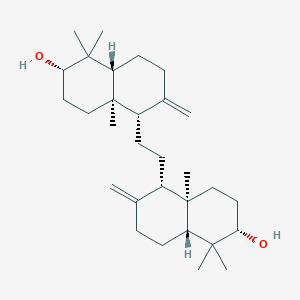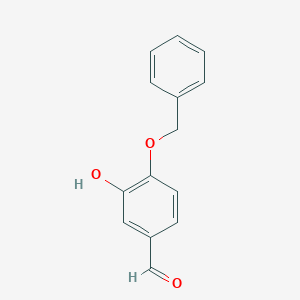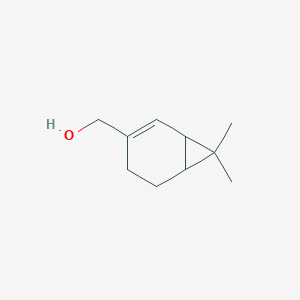
2-蒎烯-10-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol is an organic compound with the molecular formula C₁₀H₁₆O It is a bicyclic alcohol derived from the bicyclo[410]heptane structure, featuring a double bond and two methyl groups at the 7th position
科学研究应用
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[4.1.0]hept-2-ene.
Functionalization: The double bond in the bicyclic structure is functionalized to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
作用机制
The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Caren-10-ol: A compound with a similar bicyclic structure and hydroxyl group.
Bicyclo[4.1.0]heptane derivatives: Compounds with variations in functional groups and substitutions.
Uniqueness
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a double bond and hydroxyl group, which confer distinct chemical and physical properties.
This detailed article provides a comprehensive overview of (7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPOHWVZBGQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
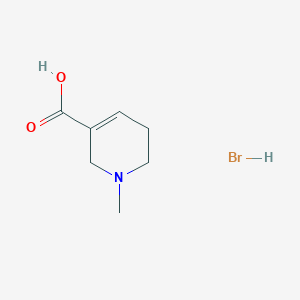
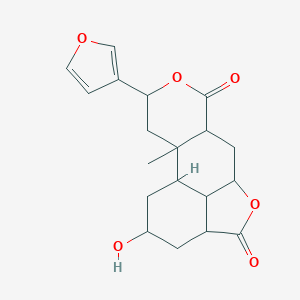

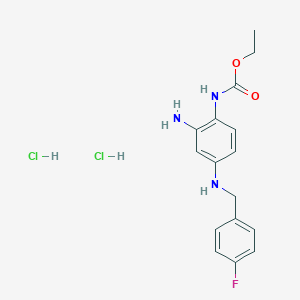
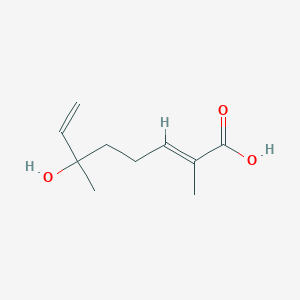
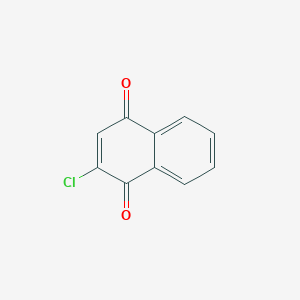

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

